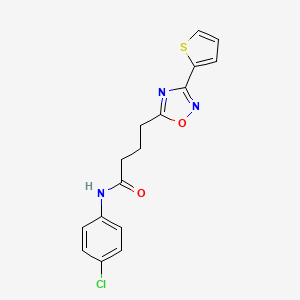
N-(4-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTB belongs to the family of oxadiazole derivatives and has been shown to exhibit a wide range of biological activities. In
作用機序
The exact mechanism of action of N-(4-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and modulating the expression of genes involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the expression of genes involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungal cells. This compound has been found to have a neuroprotective effect in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(4-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions and can be easily stored for long periods of time. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the exploration of the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic benefits.
合成法
The synthesis of N-(4-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiophene to form 4-(4-chlorophenyl)thiophene-2-carboxamide, which is then reacted with potassium hydroxide and carbon disulfide to form the intermediate 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-thiol. The final step involves the reaction of the intermediate with 4-bromo-1-butanol to form this compound.
科学的研究の応用
N-(4-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. It has also been found to have a potential therapeutic effect on Alzheimer's disease and Parkinson's disease. This compound has been extensively studied in vitro and in vivo, and its potential therapeutic applications are currently being explored in clinical trials.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-11-6-8-12(9-7-11)18-14(21)4-1-5-15-19-16(20-22-15)13-3-2-10-23-13/h2-3,6-10H,1,4-5H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHCQPYIYVRLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707148.png)
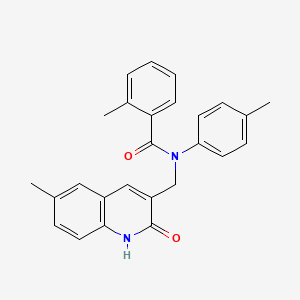
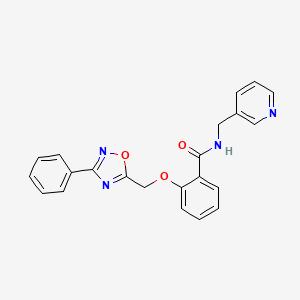



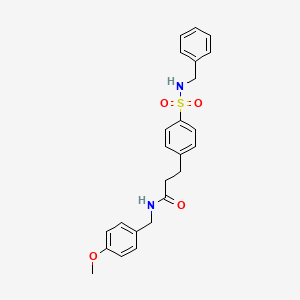
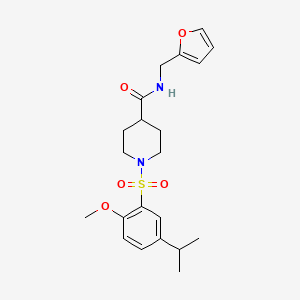
![1-(4-chlorobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7707195.png)
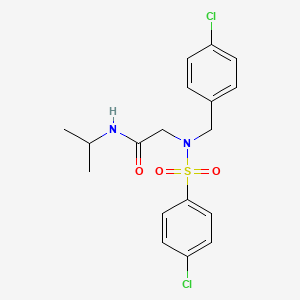

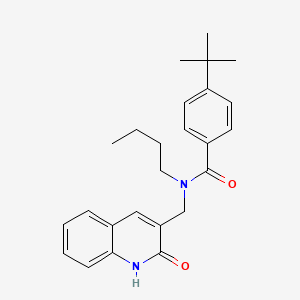
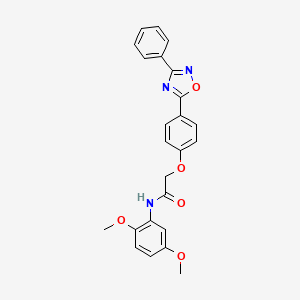
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707253.png)
